Sbmet - 114340-00-0

Sbmet

Catalog Number: EVT-1177454
CAS Number: 114340-00-0
Molecular Formula: C21H22O6
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Sbmet is a natural product found in Erythrina berteroana, Erythrina velutina, and other organisms with data available.
Source and Classification

Sbmet is synthesized primarily from antimony trichloride and methylating agents. Its classification as an organoantimony compound highlights its relevance in both organic synthesis and industrial applications. The compound is recognized for its unique properties that facilitate its use in diverse scientific fields.

Synthesis Analysis

Synthesis Methods

The synthesis of Sbmet typically involves the reaction of antimony trichloride with methylating agents such as methyl lithium or methyl magnesium bromide. This reaction is generally conducted under controlled conditions to ensure purity and yield.

  • Reaction Conditions:
    • Inert Atmosphere: The reactions are performed in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
    • Low Temperatures: Maintaining low temperatures helps control the reaction rate and minimizes side reactions.

In industrial settings, continuous flow reactors are employed to scale up the production of Sbmet. These reactors provide precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for achieving consistent product quality and minimizing human error during production .

Molecular Structure Analysis

Structural Characteristics

The molecular structure of Sbmet features a central antimony atom bonded to three methyl groups. The geometry around the antimony atom can be described as trigonal pyramidal due to the presence of lone pairs on the antimony atom, which affects its reactivity and interaction with other molecules.

  • Bond Angles: The bond angles between the methyl groups are approximately 109.5 degrees, characteristic of sp³ hybridization.
  • Molecular Weight: The molecular weight of Sbmet is approximately 162.1 g/mol.

This structural configuration contributes to its chemical behavior, particularly in reactions where it acts as a Lewis acid catalyst .

Chemical Reactions Analysis

Types of Reactions

Sbmet is involved in several types of chemical reactions:

  • Oxidation: It can be oxidized to form various antimony oxides, which have applications in materials science.
  • Reduction: Reduction reactions can yield lower oxidation state antimony compounds.
  • Substitution: In substitution reactions, the methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation Agents: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid; these reactions typically occur at elevated temperatures.
  • Reducing Agents: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled conditions for desired outcomes.
  • Substitution Reactions: These often involve nucleophiles like halides or amines and are conducted in polar solvents .
Mechanism of Action

Interaction Mechanism

The mechanism by which Sbmet exerts its effects primarily involves its interaction with biological molecules and catalytic sites. The antimony atom can coordinate with various ligands, altering the electronic environment around it.

  • Biological Interaction: In biological systems, Sbmet may interact with proteins and enzymes, potentially inhibiting their functions or altering their activities. This interaction is significant in exploring its potential therapeutic applications .
Physical and Chemical Properties Analysis

Properties Overview

Sbmet exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a colorless liquid or solid depending on purity and form.
  • Solubility: It is soluble in organic solvents but has limited solubility in water.
  • Stability: The compound is stable under inert conditions but may decompose upon exposure to moisture or air.

Relevant Data

  • Melting Point: The melting point varies depending on purity but generally falls within a specific range that reflects its structural integrity.
  • Boiling Point: The boiling point also varies based on atmospheric pressure and purity levels .
Applications

Scientific Applications

Sbmet has a wide range of applications across various scientific fields:

  • Chemistry: Used as a precursor in synthesizing other organoantimony compounds valuable in catalysis and materials science.
  • Biology: Investigated for potential use as antimicrobial agents and tools for probing biological systems.
  • Medicine: Explored for therapeutic applications, including anticancer and antiparasitic activities.
  • Industry: Utilized in producing flame retardants, semiconductors, and as catalysts in various chemical processes .
Introduction to SBML: Historical Evolution and Foundational Concepts

Origins and Development of Systems Biology Markup Language in Systems Biology

The inception of Systems Biology Markup Language (SBML) traces back to collaborative efforts in 1999–2000, funded by the Japan Science and Technology Corporation. Hiroaki Kitano and John Doyle assembled a team led by Hamid Bolouri, including Andrew Finney, Herbert Sauro, and Michael Hucka, to address interoperability challenges among computational modeling tools in systems biology. This initiative culminated in the first informal workshop at the California Institute of Technology (Caltech) in December 1999, attended by developers of pioneering software platforms like The Virtual Cell, Gepasi, and E-Cell [1] [3].

The critical breakthrough emerged during the April 2000 Workshop on Software Platforms for Systems Biology, where participants unanimously advocated for an Extensible Markup Language (XML)-based format to enable model exchange. By March 2001, the Caltech ERATO team released Systems Biology Markup Language Level 1 Version 1, establishing foundational specifications for biochemical model representation. Subsequent iterations evolved through community-driven workshops: Level 2 (2002) introduced enhanced features for complex models, while Level 3 (2010) adopted a modular architecture to support diverse modeling frameworks [1] [3] [8].

Table 1: Key Milestones in Systems Biology Markup Language Development

YearEventSignificance
1999Initial Caltech workshopIdentified need for interoperable model exchange format
2001Release of Systems Biology Markup Language Level 1 Version 1First standardized XML-based specification for systems biology models
2003Publication of Systems Biology Markup Language Level 2 Version 1Expanded support for dynamic models and events
2010Finalization of Systems Biology Markup Language Level 3 Version 1 CoreIntroduced modular packages for extensibility
2019Systems Biology Markup Language Level 3 Version 2 Core, Release 2Refined validation rules and errata corrections

The development process exemplifies open-science principles, with specifications refined via public mailing lists (sbml-discuss, sbml-announce) and issue trackers. This collaborative approach enabled incremental enhancements, such as the 2008 relaxation of unit consistency requirements (Level 2 Version 4) and the 2015 introduction of nested annotations (Level 2 Version 5) [1] [7].

Core Definitions: Extensible Markup Language-Based Representation and Modular Constructs

Systems Biology Markup Language employs Extensible Markup Language to define computational models using declarative elements rather than procedural code. Its core structure decomposes biological systems into five primary components:

  • Compartments: Spatial containers (e.g., organelles) with defined dimensions [2] [6]
  • Species: Chemical entities (e.g., proteins, metabolites) localized within compartments [2] [8]
  • Reactions: Processes transforming species, annotated with kinetic parameters [6] [8]
  • Rules: Mathematical relationships governing system dynamics [4] [8]
  • Events: Discontinuous state changes triggered by predefined conditions [4] [6]

This decomposition enables framework-agnostic interpretation; software tools translate Systems Biology Markup Language elements into differential equations, stochastic simulations, or constraint-based analyses as needed. For example, a reaction network can be simulated via Gillespie’s algorithm or deterministic integration without modifying the underlying Systems Biology Markup Language file [6] [8].

Modular extensibility defines Systems Biology Markup Language Level 3. The Core specification supports basic reaction-kinetic models, while packages add domain-specific capabilities:

  • Hierarchical Model Composition (2012): Enables submodel encapsulation and reuse [3] [8]
  • Flux Balance Constraints (2013): Supports metabolic flux analysis [3] [8]
  • Multistate Species (2018): Represents post-translational modifications [8]
  • Spatial Processes (2020): Encodes diffusion and advection phenomena [8]

Table 2: Systems Biology Markup Language Level 3 Core vs. Extension Packages

ComponentFunctionExample Applications
CoreBasic species, reactions, and mathematical rulesEnzyme kinetics, gene regulation
Comp (Package)Nested model structuresMulti-scale organ models
Fbc (Package)Flux balance constraintsMetabolic network reconstruction
Spatial (Package)Diffusion coefficients and geometryMorphogen gradient modeling

Human-readable interpretation is facilitated by tools like Systems Biology Markup Language for Humans and Systems Biology Markup Language to LaTeX, which generate summaries without requiring direct Extensible Markup Language parsing [2].

Systems Biology Markup Language’s Role in Standardizing Computational Biological Models

As a lingua franca for computational biology, Systems Biology Markup Language addresses three critical needs:

  • Tool interoperability: Over 300 software systems—including COPASI, CellDesigner, and Virtual Cell—use Systems Biology Markup Language to eliminate format translation errors. For instance, a model built in PySB can be simulated in COPASI without rewriting equations [6] [8].
  • Model reproducibility: The BioModels Database curates >2,000 peer-reviewed models encoded in Systems Biology Markup Language, each annotated with MIRIAM (Minimum Information Required in the Annotation of Models) standards to ensure semantic clarity [2] [6].
  • Long-term preservation: Systems Biology Markup Language’s machine-readable structure ensures model longevity beyond proprietary software lifespans. Level 3’s modularity future-proofs the format against emerging methodologies [4] [8].

Table 3: Standardization Impact of Systems Biology Markup Language

ChallengeSystems Biology Markup Language SolutionOutcome
Software-specific formatsUnified Extensible Markup Language schemaModels operable across 100+ tools
Semantic ambiguitySystems Biology Ontology annotationsPrecise biophysical definitions
Multi-scale integrationHierarchical Model Composition packageEmbedding organelle models within whole-cell models
Cross-disciplinary exchangeModular packages (e.g., Flux Balance Constraints, Spatial)Shared models between biophysics and systems pharmacology

The Computational Modeling in Biology Network coordinates Systems Biology Markup Language with complementary standards like Systems Biology Graphical Notation (visualization) and Simulation Experiment Description Markup Language (experimental protocols), creating a comprehensive framework for reproducible research [6] [8]. Systems Biology Markup Language’s success is evidenced by its adoption in high-impact projects, including the Virtual Physiological Human initiative and whole-cell modeling efforts, where it integrates gene regulation, metabolism, and signaling pathways [6] [8].

Properties

CAS Number

114340-00-0

Product Name

Sbmet

IUPAC Name

(2S)-5,7-dihydroxy-2-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O6

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C21H22O6/c1-11(2)4-5-12-6-13(7-17(25)21(12)26-3)18-10-16(24)20-15(23)8-14(22)9-19(20)27-18/h4,6-9,18,22-23,25H,5,10H2,1-3H3/t18-/m0/s1

InChI Key

UYGBXGAZUCKDDV-SFHVURJKSA-N

SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C

Synonyms

2,3-dihydro-5,7-dihydroxy-2-(4-hydroxy-5-methoxy-3-(3-methyl-2-butenyl)phenyl)-4H-1-benzopyran-4-one
SBMET
sigmoidin B 3'-methyl ethe

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C

Isomeric SMILES

CC(=CCC1=C(C(=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)OC)C

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